![molecular formula C27H27N3O4S B3006904 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 361173-56-0](/img/structure/B3006904.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C27H27N3O4S and its molecular weight is 489.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Potential
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide derivatives have shown promise in various scientific research applications, particularly in the fields of antimalarial and antiviral drug discovery. A study by Fahim and Ismael (2021) explored the antimalarial activity of certain sulfonamide derivatives, highlighting their potential in combating diseases like malaria and COVID-19 through computational calculations and molecular docking studies. These compounds exhibited significant in vitro antimalarial activity with desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, suggesting their potential as effective antimalarial agents with broad-spectrum antiviral capabilities, including against SARS-CoV-2 (Fahim & Ismael, 2021).
Enzyme Inhibition for Drug Development
Research into the metabolism of novel antidepressants identified the enzymatic pathways involved in the oxidative metabolism of related compounds. This study provides insight into the pharmacokinetic behavior of such molecules, which is crucial for drug development, particularly in understanding how drugs are metabolized in the body and identifying potential drug-drug interactions (Hvenegaard et al., 2012).
Novel Sulfonamide Derivatives Synthesis
Fahim and Shalaby (2019) discussed the synthesis of novel benzenesulfonamide derivatives, showcasing their potential in producing compounds with significant in vitro antitumor activity. This research underscores the importance of chemical innovation in developing new therapeutic agents, with some compounds showing promising results against HepG2 and MCF-7 cell lines, indicating potential applications in cancer therapy (Fahim & Shalaby, 2019).
Polymeric Materials Development
Research by Mohamed and Fahmy (2009) on the synthesis of novel wholly para-oriented aromatic polyamide-hydrazides containing sulfone-ether linkages adds to the understanding of polymer chemistry, offering insights into developing new materials with potential applications in various industries. These materials' solubility and mechanical strength properties are particularly noteworthy, suggesting uses in coatings, films, and engineering plastics (Mohamed & Fahmy, 2009).
Inhibition of Metalloenzyme Carbonic Anhydrase
The inhibition of metalloenzyme carbonic anhydrase by novel acridine and bis acridine sulfonamides, as explored by Ulus et al. (2013), represents another avenue of research. These compounds were found to selectively inhibit certain isoforms of carbonic anhydrase, an enzyme critical in various physiological processes. Such selective inhibition could lead to new therapeutic agents for treating conditions like glaucoma, epilepsy, and altitude sickness (Ulus et al., 2013).
Mecanismo De Acción
Target of Action
GNF-Pf-551, also known as N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide, is a compound that has been studied for its potential role in modulating multidrug resistance in Plasmodium falciparum
Mode of Action
It is suggested that it may play a role in the modulation of multidrug resistance inPlasmodium falciparum .
Biochemical Pathways
It is suggested that it may interact with pathways related to multidrug resistance inPlasmodium falciparum .
Result of Action
It is suggested that it may play a role in modulating multidrug resistance inPlasmodium falciparum .
Action Environment
It is known that many factors, such as the state of the environment, genetics, income and education level, and relationships with friends and family, can have considerable impacts on health .
Propiedades
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-18-15-19(2)17-30(16-18)35(32,33)23-13-9-20(10-14-23)26(31)28-22-11-7-21(8-12-22)27-29-24-5-3-4-6-25(24)34-27/h3-14,18-19H,15-17H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDFARWHIUDDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride](/img/structure/B3006821.png)
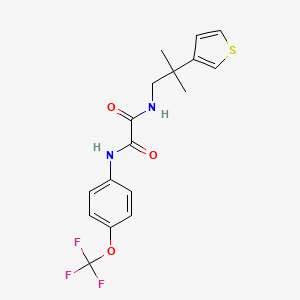

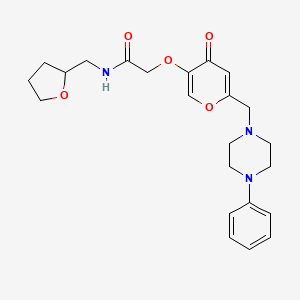
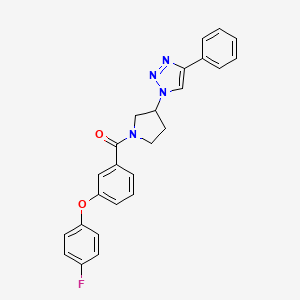
![3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone](/img/structure/B3006831.png)
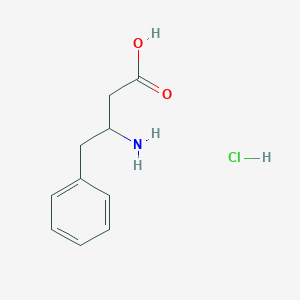

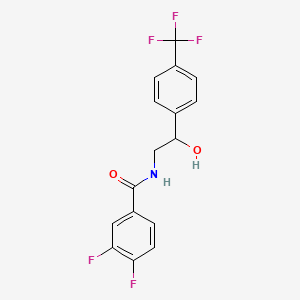
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B3006836.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3006838.png)
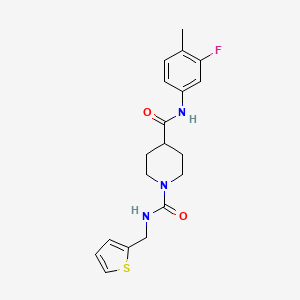
![5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006843.png)

